"Methyl 2-(4-formylphenyl)acetate" CAS number and properties
"Methyl 2-(4-formylphenyl)acetate" CAS number and properties
An In-depth Technical Guide to Methyl 2-(4-formylphenyl)acetate
Authored by a Senior Application Scientist
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Methyl 2-(4-formylphenyl)acetate, a seemingly simple aromatic compound, represents a cornerstone intermediate whose value lies in its bifunctional nature. Possessing both a reactive aldehyde and a modifiable ester group on a stable phenylacetate framework, this molecule offers two distinct points for chemical elaboration. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecular architectures, from heterocyclic scaffolds to advanced pharmaceutical agents. This guide provides an in-depth exploration of Methyl 2-(4-formylphenyl)acetate, covering its fundamental properties, synthesis, chemical reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are the foundation of its effective application. Methyl 2-(4-formylphenyl)acetate is registered under CAS Number 96524-70-8.[1][2] Its identity is further defined by a unique set of identifiers and properties, summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 96524-70-8 | [1][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |
| Molecular Weight | 178.18 g/mol | [2][5] |
| IUPAC Name | methyl 2-(4-formylphenyl)acetate | [2][6] |
| Common Synonyms | methyl (4-formylphenyl)acetate; Methyl(p-formylphenyl)acetate; 4-Formylbenzeneacetic acid methyl ester | [1][2][5] |
| InChI Key | YPJYQGMVBYQTTA-UHFFFAOYSA-N | [1][2][5] |
| SMILES | COC(=O)CC1=CC=C(C=C1)C=O | [2][7] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to yellow solid | [1][5] |
| Boiling Point | 285 °C | [5] |
| Density | 1.157 g/cm³ | [5] |
| Flash Point | 124 °C | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][5] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient synthesis of Methyl 2-(4-formylphenyl)acetate involves the selective oxidation of the corresponding primary alcohol, methyl 2-(4-(hydroxymethyl)phenyl)acetate. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is a preferred reagent for this transformation due to its mild reaction conditions, high selectivity for primary alcohols, and excellent yields.[5]
Experimental Protocol: Dess-Martin Oxidation
This protocol is adapted from established laboratory procedures.[5]
Step 1: Reagent Preparation
-
Dissolve Dess-Martin Periodinane (1.5 equivalents) in dry dichloromethane (DCM) to a concentration of 0.3 M in a round-bottom flask under a nitrogen atmosphere with stirring.
Step 2: Substrate Addition
-
In a separate flask, dissolve methyl 2-(4-(hydroxymethyl)phenyl)acetate (1.0 equivalent) in dry DCM (to a concentration of 0.2 M).
-
Add the substrate solution dropwise to the stirring DMP solution at room temperature.
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature for approximately 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Reaction Quench and Work-up
-
Upon completion, dilute the reaction mixture with diethyl ether (to a final organic solvent concentration of 0.1 M).
-
Pour the diluted mixture into a vigorously stirring solution of saturated sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (10.5 equivalents). Stir for 30 minutes to quench excess DMP and neutralize acidic byproducts.
Step 5: Extraction and Purification
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the isolated organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 6: Characterization
-
The resulting product, methyl 4-formylphenylacetate, is typically obtained in high yield (e.g., 94%).[5]
-
Confirm the structure using spectroscopic methods. The reported ¹H NMR spectrum shows characteristic peaks: δ 10.00 (s, 1H, aldehyde), 7.86 (d, 2H, aromatic), 7.46 (d, 2H, aromatic), 3.72 (m, 5H, methyl ester and benzylic protons).[5]
Causality and Expertise: Why Dess-Martin Periodinane?
The selection of DMP is a deliberate choice rooted in its chemical behavior. Unlike stronger, chromium-based oxidants, DMP is a hypervalent iodine compound that operates under neutral pH and at room temperature. This minimizes the risk of side reactions, such as the over-oxidation of the aldehyde to a carboxylic acid or degradation of the ester functionality. Its high chemoselectivity for primary and secondary alcohols makes it a reliable and self-validating system for this specific transformation, ensuring a high-purity product with a simplified purification process.
Applications in Drug Discovery and Organic Synthesis
The true utility of Methyl 2-(4-formylphenyl)acetate is realized in its application as a versatile synthetic intermediate. The orthogonal reactivity of its aldehyde and ester groups allows for sequential or selective chemical modifications.
Reactivity of the Functional Groups
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The Aldehyde Group: This electrophilic center is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in:
-
Reductive Amination: To introduce diverse amine functionalities, a critical step in building pharmacophores.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling chain extension and the synthesis of complex olefinic structures.
-
Aldol Condensations: To form α,β-unsaturated systems.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
-
The Ester Group: The methyl ester can be readily transformed through:
-
Hydrolysis: To yield the corresponding carboxylic acid, 2-(4-formylphenyl)acetic acid, which can be used for amide bond formation.
-
Aminolysis/Amidation: Direct reaction with amines to form amides, often used to connect different molecular fragments.
-
Role in Advanced Therapeutics
The structural motifs accessible from Methyl 2-(4-formylphenyl)acetate are highly relevant to modern drug development.
-
PROTAC Linkers: The compound has been identified as a building block for PROTAC (Proteolysis-Targeting Chimera) linkers.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The phenylacetate core can serve as a rigid spacer within the linker, and its two functional groups provide the handles needed to attach the target-binding and ligase-binding ligands.[8]
-
Enzyme Inhibitors: Derivatives of this scaffold have been explored for various therapeutic targets. For example, a new class of acetylcholinesterase inhibitors, designed for potential use in Alzheimer's disease, was synthesized using related formylphenyl precursors.[9] The formyl group serves as a key anchor or interaction point within the enzyme's active site or as a synthetic handle to build the final inhibitor structure.
-
Heterocyclic Chemistry: The aldehyde functionality is a common starting point for constructing heterocyclic rings (e.g., pyridines, quinolines, pyrimidines), which are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 2-(4-formylphenyl)acetate is essential for ensuring researcher safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard and Safety Information
| Category | Code | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | [1][2][5] |
| Signal Word | Warning | [1][4][6] | |
| Hazard Statements | H302 | Harmful if swallowed. | [4] |
| H315 | Causes skin irritation. | [2][4][5] | |
| H319 | Causes serious eye irritation. | [2][4][5] | |
| H335 | May cause respiratory irritation. | [2][4][5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5] |
| P280 | Wear protective gloves/eye protection/face protection. | [4][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][5] The product should be stored under an inert atmosphere to prevent potential oxidation of the aldehyde group over time.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-(4-formylphenyl)acetate is more than just a chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites provide chemists and drug discovery professionals with a reliable platform for constructing complex and biologically active molecules. From its application in sophisticated therapeutic modalities like PROTACs to its foundational role in building heterocyclic libraries, this compound will undoubtedly continue to be a valuable asset in the pursuit of scientific advancement.
References
-
PubChem. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032. National Institutes of Health. [Link][2]
-
Chemsrc. methyl 2-(4-formylphenyl)acetate | CAS#:96524-70-8. [Link][10]
-
Capot Chemical. MSDS of Methyl 2-(4-formylphenyl)acetate. [Link][11]
-
PubChemLite. Methyl 2-(4-formylphenyl)acetate (C10H10O3). [Link][7]
-
PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. National Library of Medicine. [Link][9]
Sources
- 1. Methyl 2-(4-formylphenyl)acetate | 96524-70-8 [sigmaaldrich.com]
- 2. Methyl 2-(4-formylphenyl)acetate | C10H10O3 | CID 19363032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 96524-70-8|Methyl 2-(4-formylphenyl)acetate|BLD Pharm [bldpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Methyl(p-formylphenyl)acetate | 96524-70-8 [chemicalbook.com]
- 6. Methyl 2-(4-formylphenyl)acetate | 96524-70-8 [sigmaaldrich.com]
- 7. PubChemLite - Methyl 2-(4-formylphenyl)acetate (C10H10O3) [pubchemlite.lcsb.uni.lu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. methyl 2-(4-formylphenyl)acetate | CAS#:96524-70-8 | Chemsrc [chemsrc.com]
- 11. capotchem.com [capotchem.com]
